Cas no 1178377-56-4 (2-(3-fluorophenoxy)cyclopentan-1-ol)

2-(3-フルオロフェノキシ)シクロペンタン-1-オールは、フッ素置換フェノキシ基とヒドロキシル基を有するシクロペンタン誘導体です。この化合物は、医薬品中間体や有機合成のビルディングブロックとしての高い潜在性を示します。フッ素原子の導入により、分子の脂溶性や代謝安定性が向上し、生物学的活性の最適化が可能となります。シクロペンタン骨格の剛性が分子の立体配座を制御し、標的タンパク質との選択的相互作用を促進します。また、ヒドロキシル基はさらなる化学修飾のための反応性サイトを提供します。この化合物は、創薬研究において構造活性相関(SAR)解析に有用なツールとなります。

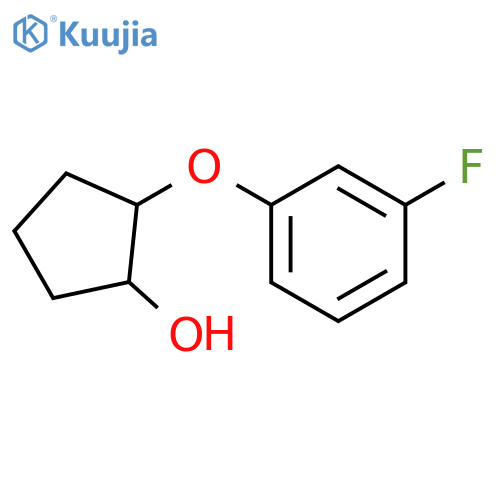

1178377-56-4 structure

商品名:2-(3-fluorophenoxy)cyclopentan-1-ol

CAS番号:1178377-56-4

MF:C11H13FO2

メガワット:196.218127012253

CID:4575358

2-(3-fluorophenoxy)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- Cyclopentanol, 2-(3-fluorophenoxy)-

- 2-(3-Fluorophenoxy)cyclopentan-1-ol

- 2-(3-fluorophenoxy)cyclopentan-1-ol

-

- インチ: 1S/C11H13FO2/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(11)13/h1,3-4,7,10-11,13H,2,5-6H2

- InChIKey: NMRAJBFDUFYELZ-UHFFFAOYSA-N

- ほほえんだ: C1(O)CCCC1OC1=CC=CC(F)=C1

2-(3-fluorophenoxy)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061777-5g |

2-(3-Fluorophenoxy)cyclopentan-1-ol |

1178377-56-4 | 95% | 5g |

¥7544.0 | 2023-04-05 | |

| Enamine | EN300-718692-1.0g |

2-(3-fluorophenoxy)cyclopentan-1-ol |

1178377-56-4 | 95.0% | 1.0g |

$1029.0 | 2025-03-12 | |

| Enamine | EN300-718692-0.25g |

2-(3-fluorophenoxy)cyclopentan-1-ol |

1178377-56-4 | 95.0% | 0.25g |

$509.0 | 2025-03-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061777-1g |

2-(3-Fluorophenoxy)cyclopentan-1-ol |

1178377-56-4 | 95% | 1g |

¥2512.0 | 2023-04-05 | |

| Enamine | EN300-718692-0.5g |

2-(3-fluorophenoxy)cyclopentan-1-ol |

1178377-56-4 | 95.0% | 0.5g |

$803.0 | 2025-03-12 | |

| Aaron | AR01C8MC-2.5g |

2-(3-fluorophenoxy)cyclopentan-1-ol |

1178377-56-4 | 95% | 2.5g |

$2795.00 | 2025-02-09 | |

| Aaron | AR01C8MC-100mg |

2-(3-fluorophenoxy)cyclopentan-1-ol |

1178377-56-4 | 95% | 100mg |

$514.00 | 2025-02-09 | |

| Aaron | AR01C8MC-10g |

2-(3-fluorophenoxy)cyclopentan-1-ol |

1178377-56-4 | 95% | 10g |

$6104.00 | 2023-12-16 | |

| 1PlusChem | 1P01C8E0-10g |

2-(3-fluorophenoxy)cyclopentan-1-ol |

1178377-56-4 | 95% | 10g |

$5527.00 | 2023-12-26 | |

| 1PlusChem | 1P01C8E0-250mg |

2-(3-fluorophenoxy)cyclopentan-1-ol |

1178377-56-4 | 95% | 250mg |

$691.00 | 2023-12-26 |

2-(3-fluorophenoxy)cyclopentan-1-ol 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1178377-56-4 (2-(3-fluorophenoxy)cyclopentan-1-ol) 関連製品

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 624-75-9(Iodoacetonitrile)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量